![molecular formula C22H14Cl4F3N3O2 B2482105 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide CAS No. 338407-28-6](/img/structure/B2482105.png)
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a series of chemical entities explored for various biological and chemical applications. While the specific chemical does not have directly available literature, similar compounds have been synthesized and characterized for their potential in various fields, including pharmacology and materials science.
Synthesis Analysis
Synthesis approaches for related compounds often involve complex organic reactions, including the use of chiral amino acids to introduce different substituents, aiming at achieving specific conformational properties and biological activities. For example, Costello et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, highlighting the role of conformational analysis in developing potent opioid kappa agonists (Costello, James, Shaw, Slater, & Stutchbury, 1991).
Molecular Structure Analysis
The crystal structure and molecular geometry of similar compounds reveal significant details about their conformation and potential interaction with biological targets. For instance, the crystal structure of related acetamides has been determined, showing specific orientations of chlorophenyl rings and their substituents, which could impact their biological activity and chemical reactivity (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, including oxidation and cyclization, which can be leveraged to produce derivatives with altered properties. Pailloux et al. (2007) explored the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, providing insights into the chemical behavior of these molecules (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).
Applications De Recherche Scientifique
Antibacterial Agents Synthesis and QSAR Studies
A study conducted by Desai et al. (2008) synthesized and evaluated the antibacterial activity of several acetamide derivatives against gram-positive and gram-negative bacteria, including S. aureus and E. coli. The compounds showed moderate to good activity, and Quantitative Structure-Activity Relationship (QSAR) studies indicated the positive contribution of substituents at specific positions, enhancing hydrophobicity or steric bulk character, suggesting potential applications in developing antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Photovoltaic Efficiency Modeling
Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and studied their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their findings indicated good light harvesting efficiency (LHE) and free energy of electron injection, suggesting these compounds could be beneficial in photovoltaic cells (Mary et al., 2020).
Herbicidal Activities
Research by Kai et al. (1998) explored the herbicidal activities of 2-(5-isoxazolyloxy)acetamide derivatives against various upland field plants. The study revealed that compounds with specific substituents exhibited strong herbicidal activities against a range of weeds, highlighting their potential use in agricultural applications (Kai, Horita, Miki, Ide, & Takase, 1998).
Neuroprotective Effects Against Japanese Encephalitis
Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of an anilidoquinoline derivative against Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in vivo, indicating its potential as a therapeutic agent (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4F3N3O2/c23-14-6-4-12(5-7-14)19(20-18(26)8-13(9-30-20)22(27,28)29)21(33)31-11-32-34-10-15-16(24)2-1-3-17(15)25/h1-9,11,19H,10H2,(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHARZHFYUMOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CNC(=O)C(C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/NC(=O)C(C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

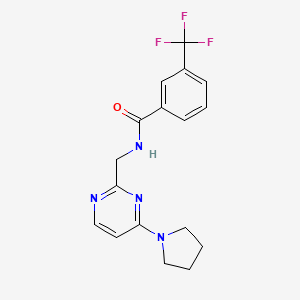

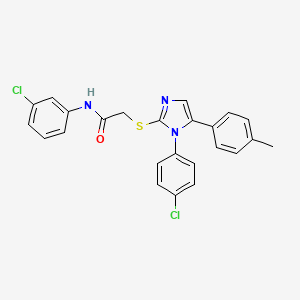
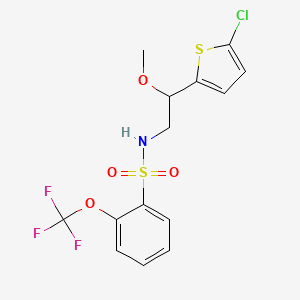
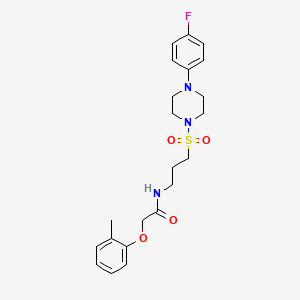
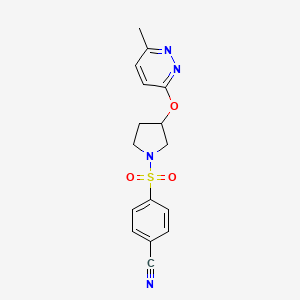
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)

![N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide](/img/structure/B2482036.png)
![1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2482038.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2482040.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)